
(2R,5R)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5R)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate is a chiral compound with significant importance in organic chemistry and various scientific research fields. This compound features a tetrahydrofuran ring, a hydroxyl group, and a carboxylate ester, making it a versatile intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesis from Tetrahydrofuran: One common method involves the oxidation of tetrahydrofuran to form 5-hydroxytetrahydrofuran, followed by esterification with methanol in the presence of an acid catalyst to yield (2R,5R)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate.
Enantioselective Synthesis: Enantioselective synthesis can be achieved using chiral catalysts or auxiliaries to ensure the correct stereochemistry. This often involves starting from chiral precursors or using asymmetric hydrogenation techniques.
Industrial Production Methods
Industrial production typically involves large-scale oxidation and esterification processes, utilizing continuous flow reactors to maintain high efficiency and yield. Catalysts such as palladium or rhodium complexes are often employed to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acid chlorides or anhydrides in the presence of a base for esterification.
Major Products Formed
Oxidation: 5-oxotetrahydrofuran-2-carboxylate or 5-carboxytetrahydrofuran-2-carboxylate.
Reduction: 5-hydroxytetrahydrofuran-2-methanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Chiral Building Block: Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
Biochemical Studies: Utilized in studies of enzyme mechanisms and metabolic pathways due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential in developing new drugs, particularly those targeting specific enzymes or receptors.
Industry
Polymer Synthesis: Used in the production of biodegradable polymers and other advanced materials.
Wirkmechanismus
The compound exerts its effects primarily through interactions with enzymes and receptors. The hydroxyl and ester groups can form hydrogen bonds and other interactions with active sites, influencing the activity of enzymes or binding to specific receptors. The tetrahydrofuran ring provides structural rigidity, which can be crucial for the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,5R)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate: Similar in structure but with different stereochemistry.
5-Hydroxytetrahydrofuran-2-carboxylic acid: Lacks the ester group, making it more hydrophilic.
Tetrahydrofuran-2-carboxylate: Lacks the hydroxyl group, affecting its reactivity and interactions.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in biological systems. Its combination of functional groups makes it a versatile intermediate in various chemical reactions and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C6H10O4 |
|---|---|
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
methyl (2R,5R)-5-hydroxyoxolane-2-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-9-6(8)4-2-3-5(7)10-4/h4-5,7H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI-Schlüssel |
KOWHOSVTTHKXKE-RFZPGFLSSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CC[C@@H](O1)O |
Kanonische SMILES |
COC(=O)C1CCC(O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12862367.png)

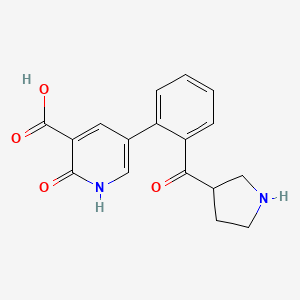
![2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide](/img/structure/B12862387.png)
![(3AR,5S,6S,6aR)-5-((S)-2-fluoro-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12862405.png)
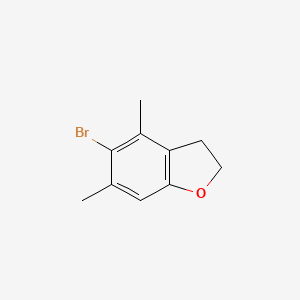
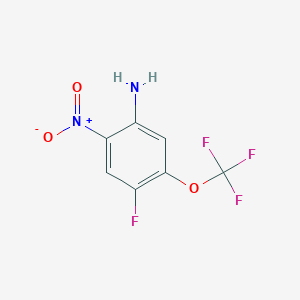
![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12862436.png)
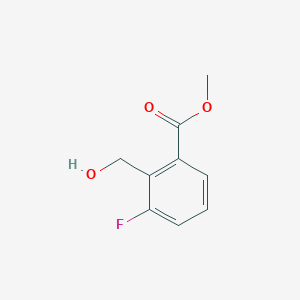

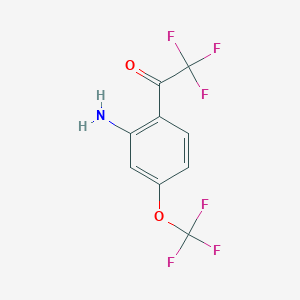
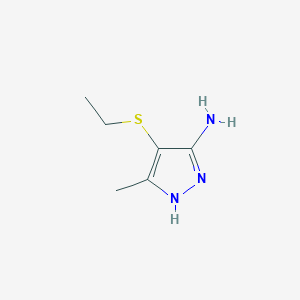
![2-Methyl-5-[(methylamino)methyl]-1,3-oxazole](/img/structure/B12862457.png)

